Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetamido-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the base-catalyzed Friedlander condensation of o-aminobenzophenones and diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . The final step involves the acetamidation of the chloroquinoline derivative to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-acetamido-8-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-3-carboxylates: Studied for their antibacterial properties.
8-Hydroxyquinoline: Used as a chelating agent and in various industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C14H13ClN2O3 |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
ethyl 4-acetamido-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-20-14(19)10-7-16-13-9(5-4-6-11(13)15)12(10)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
QOWWTDMFORNHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC(=O)C)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.